

comparative analysis of the spectroscopic data with related structures

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Compound of Interest

Compound Name: *3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione*

CAS No.: 164149-45-5

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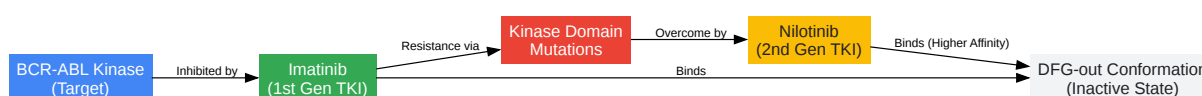
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical challenge of differentiating structurally related active pharmaceutical ingredients (APIs) and their analogs. A classic and highly instructive case study in modern drug development is the evolution of Tyrosine Kinase Inhibitors (TKIs)—specifically, the transition from the first-generation Imatinib to the second-generation Nilotinib.

While both molecules target the BCR-ABL kinase to treat Chronic Myeloid Leukemia (CML), Nilotinib was rationally designed to overcome Imatinib resistance by replacing the N-methylpiperazine moiety with a trifluoromethyl-substituted phenyl and imidazole ring. This structural optimization significantly alters their spectroscopic signatures.

This guide provides an objective, in-depth comparative analysis of the spectroscopic data (NMR, MS, FT-IR) for Imatinib and Nilotinib, detailing the causality behind the analytical choices and providing self-validating experimental protocols.

Structural Rationale and Binding Logic

To understand the spectroscopic differences, we must first understand the structural causality. Both Imatinib and Nilotinib bind to the inactive "DFG-out" conformation of the ABL kinase domain[1]. However, Nilotinib's incorporation of a trifluoromethyl (–CF₃) group and an imidazole ring enhances lipophilicity and topological fit, increasing its binding affinity by ~30-fold and allowing it to overcome several BCR-ABL point mutations that render Imatinib ineffective.



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Fig 1: Logical progression of BCR-ABL inhibition and structural evolution of TKIs.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the structural modifications between these two TKIs. Advanced solution NMR techniques, including the measurement of Residual Dipolar Couplings (RDCs), have been utilized to substantiate that both drugs lock the kinase into the inactive conformation, unlike other TKIs like Dasatinib[1].

From a small-molecule perspective, the absence of the aliphatic piperazine signals and the introduction of the –CF₃ group in Nilotinib provide distinct markers.

Table 1: Key Diagnostic NMR Chemical Shifts (DMSO- d₆)

Structural Feature	Imatinib Signal	Nilotinib Signal	Causality / Interpretation
N-Methylpiperazine	1 H: ~2.15 ppm (s, 3H, N-CH 3)	Absent	Nilotinib lacks the piperazine ring, eliminating these distinct aliphatic signals.
Trifluoromethyl Group	Absent	¹⁹ F: ~ -61.5 ppm (s, 3F)	The -CF ₃ group in Nilotinib provides a highly sensitive, background-free ¹⁹ F NMR marker.
Amide Proton (NH)	1 H: ~10.1 ppm (s, 1H)	1 H: ~10.6 ppm (s, 1H)	The electron-withdrawing -CF ₃ group in Nilotinib deshields the adjacent aromatic system, shifting the amide proton downfield.

High-Resolution Mass Spectrometry (HR-LC-MS/MS)

Mass spectrometry provides exact mass and structural connectivity. Using High-Energy C-trap Dissociation (HCD) on an Orbitrap platform ensures that low-mass reporter ions are captured without the "low-mass cutoff" typical of traditional ion traps[2].

Imatinib (m/z 494.26) and Nilotinib (m/z 530.22) yield entirely different product ion spectra[3]. Imatinib readily loses its piperazine moiety, while Nilotinib's fragmentation is dominated by the cleavage of the amide bond and the imidazole-phenyl linkage.

Table 2: Diagnostic HR-MS/MS Fragmentation (Positive ESI)

API	Precursor Ion [M+H] ⁺	Major Product Ions (m/z)	Fragmentation Mechanism
Imatinib	494.2661	394.18, 217.10	m/z 394 corresponds to the loss of the N-methylpiperazine ring.
Nilotinib	530.2268	289.10, 260.10	Cleavage at the amide bond yields a trifluoromethyl-phenyl-imidazole fragment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for solid-state characterization, particularly for identifying polymorphs and salt forms (e.g., Imatinib mesylate)[4]. The vibrational modes of the amide linkage are crucial, as this moiety forms essential hydrogen bonds with the Glu286 and Asp381 residues in the kinase hinge region.

Table 3: Key FT-IR Vibrational Bands

Vibrational Mode	Imatinib Mesylate (cm ⁻¹)[5]	Nilotinib (cm ⁻¹)	Causality / Interpretation
N-H Stretching	~3255	~3230	Intermolecular hydrogen bonding in the solid state shifts this band.
C=O Stretching (Amide I)	~1658	~1645	Conjugation and hydrogen bonding lower the carbonyl stretching frequency.
C-F Stretching	Absent	~1120 - 1180	Strong, broad bands unique to Nilotinib's -CF ₃ group.
S=O Stretching	~1159, 1036	Absent (if free base)	Confirms the presence of the mesylate counterion in Imatinib[5].

Self-Validating Experimental Protocols

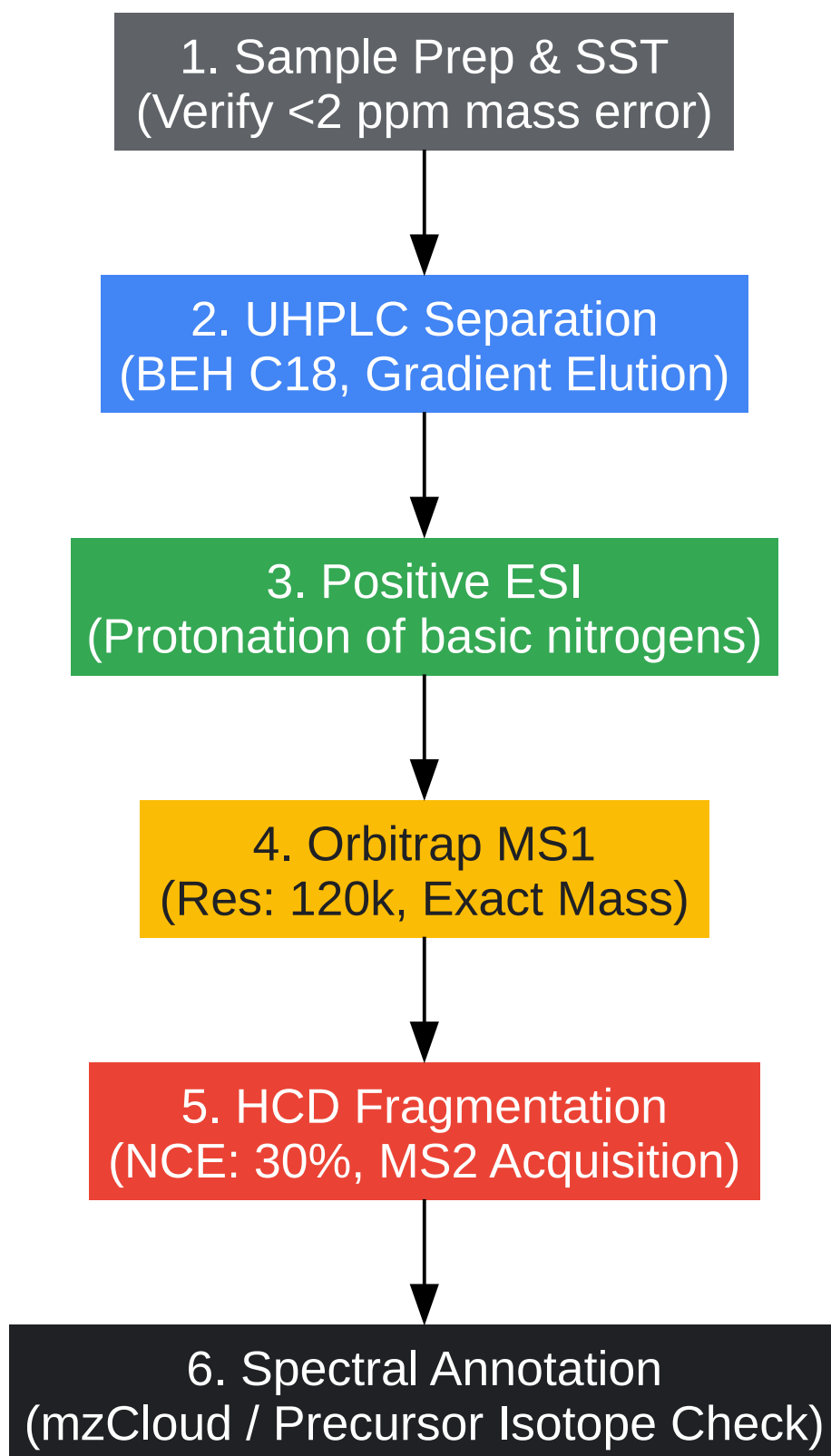
To ensure trustworthiness and reproducibility, analytical workflows must include internal validations. Below are the optimized protocols for comparative characterization.

Protocol A: HR-LC-MS/MS Fragmentation Profiling

Objective: Differentiate Imatinib and Nilotinib based on exact mass and HCD fragmentation.

- System Suitability Test (SST): Inject a blank (50% Acetonitrile) followed by a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy (< 2 ppm error) and baseline noise.
- Sample Preparation: Dissolve APIs in Methanol:Water (80:20, v/v) to a final concentration of 100 ng/mL[6].
- Chromatographic Separation:

- Column: Waters ACQUITY UPLC BEH C18 (1.7 μm , 2.1 \times 50 mm)[6].
- Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
- Gradient: 3% B to 60% B over 10 minutes at 300 nL/min (if using nano-LC) or 0.4 mL/min for standard UPLC[7].
- MS Acquisition (Orbitrap):
 - Operate in positive ESI mode.
 - MS1 Scan: Resolution 120,000; mass range m/z 375–1500[2].
 - Data-Dependent MS2: Isolate top 10 precursors. Use HCD with a Normalized Collision Energy (NCE) of 30%[2].
- Data Validation: Ensure the isotopic pattern of the precursor ion matches the theoretical distribution (e.g., ^{13}C contribution).



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Fig 2: Self-validating HR-LC-MS/MS workflow for TKI structural elucidation.

Protocol B: 1D and 2D NMR Structural Elucidation

Objective: Confirm the presence of the $-CF_3$ group and map proton connectivities.

- **Sample Preparation:** Dissolve 10 mg of the API in 0.6 mL of anhydrous DMSO- d_6 . **Self-Validation:** Ensure the residual solvent peak (2.50 ppm for 1 H) is sharp; broad peaks indicate water contamination.
- **Instrument Tuning:** Lock on the deuterium signal of DMSO- d_6 . Tune and match the probe for 1 H, 13 C, and 19 F frequencies.
- **Acquisition:**
 - 1 H NMR: 16 scans, relaxation delay (D1) of 2 seconds.
 - 19 F NMR: 64 scans, broadband 1 H decoupling. Crucial for Nilotinib verification.
 - 1H–13C HSQC: To correlate protons to their directly attached carbons, differentiating the aromatic systems of the two drugs.
- **Processing:** Apply zero-filling and an exponential window function (LB = 0.3 Hz for 1 H) to enhance the signal-to-noise ratio before Fourier transformation.

Conclusion

The comparative spectroscopic analysis of Imatinib and Nilotinib perfectly illustrates how targeted structural modifications—designed to alter biological causality (overcoming resistance)—manifest in analytical data. The loss of the piperazine ring and the addition of the $-CF_3$ group completely shift the 19 F NMR profile, the HCD mass fragmentation pathways, and the FT-IR fingerprint region. By utilizing the self-validating protocols outlined above, analytical scientists can ensure rigorous, artifact-free characterization of these critical therapeutic agents.

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